2-Hexen-1-ol, 2-ethyl-

Descripción

BenchChem offers high-quality 2-Hexen-1-ol, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexen-1-ol, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

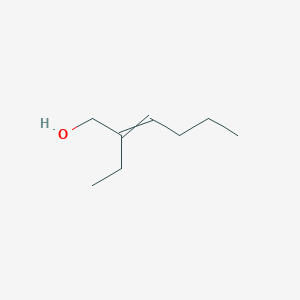

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylhex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRFYJBJQPGAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(CC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50639-00-4 | |

| Record name | 2-Ethyl-2-hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50639-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

An In-Depth Technical Guide to the Chemical Properties of (2E)-2-Ethyl-2-hexen-1-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

(2E)-2-Ethyl-2-hexen-1-ol (CAS No: 50639-00-4) is an eight-carbon, branched-chain primary allylic alcohol. Its structure, featuring a hydroxyl group adjacent to a carbon-carbon double bond, imparts unique reactivity that makes it a valuable intermediate in specialized organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, designed for researchers and professionals in drug development and chemical sciences.

It is critical to distinguish 2-ethyl-2-hexen-1-ol from its saturated and more commercially prevalent analog, 2-ethylhexan-1-ol (CAS No: 104-76-7). The presence of the C=C double bond in the allylic position fundamentally alters the chemical behavior of the molecule, opening up specific reaction pathways not available to its saturated counterpart. While data on 2-ethyl-2-hexen-1-ol is less abundant, this guide synthesizes the available information and draws logical, field-proven insights from the established chemistry of related allylic alcohols.

Part 1: Physicochemical and Identification Properties

The core identity and physical characteristics of a compound are foundational to its application in any experimental setting. The following tables summarize the key identification and physicochemical properties of (2E)-2-Ethyl-2-hexen-1-ol.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2E)-2-ethylhex-2-en-1-ol | |

| CAS Number | 50639-00-4 | |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | |

| Synonyms | 2-Ethylhex-2-enol, (E)-2-ethyl-2-hexen-1-ol, trans-2-Ethyl-2-hexen-1-ol | |

| InChI Key | JSRFYJBJQPGAAA-SOFGYWHQSA-N |

| Canonical SMILES | CCCC=C(CC)CO | |

Table 2: Physicochemical Properties Experimental data for many physical properties of (2E)-2-Ethyl-2-hexen-1-ol are not readily available in peer-reviewed literature. The data presented below includes computed values and, for comparative context, experimental values for its saturated analog, 2-ethylhexan-1-ol.

| Property | (2E)-2-Ethyl-2-hexen-1-ol (CAS: 50639-00-4) | 2-Ethylhexan-1-ol (CAS: 104-76-7) [For Comparison] | Source(s) |

| Physical Form | Colorless Liquid | Colorless Liquid | |

| Odor | Characteristic | Mild, slightly floral | |

| Boiling Point | Data not available | 183-186 °C | |

| Melting Point | Data not available | -76 °C | |

| Density | Data not available | 0.833 g/mL at 25 °C | |

| Solubility | Limited in water; soluble in organic solvents | Poorly soluble in water (1 g/L at 20 °C) | |

| XLogP3-AA (Computed) | 2.4 | 2.7 (Experimental LogP) | |

| Refractive Index | Data not available | n20/D 1.431 | |

| Topological Polar Surface Area (Computed) | 20.2 Ų | 20.2 Ų |

Part 2: Synthesis and Manufacturing

The most logical and industrially relevant pathway to 2-ethyl-2-hexen-1-ol begins with n-butyraldehyde, a common bulk chemical. The synthesis is a two-step process: (1) an aldol condensation to create the carbon backbone and introduce the double bond, followed by (2) a chemoselective reduction of the resulting α,β-unsaturated aldehyde.

Step 1: Aldol Condensation of n-Butyraldehyde Two molecules of n-butyraldehyde undergo a base-catalyzed aldol condensation followed by dehydration to yield the key intermediate, 2-ethyl-2-hexenal. This reaction is a cornerstone of industrial organic chemistry, efficiently forming a C-C bond.

Step 2: Chemoselective Reduction of 2-Ethyl-2-hexenal The critical step is the reduction of the aldehyde functional group of 2-ethyl-2-hexenal to a primary alcohol without reducing the C=C double bond. A full hydrogenation would yield the saturated 2-ethylhexanol. Therefore, a chemoselective reducing agent is required. This choice is paramount for the success of the synthesis. Reagents such as nickel boride, generated in situ, or specialized catalysts like unsupported nanoporous gold (AuNPore) have demonstrated excellent selectivity for the 1,2-reduction of the carbonyl group in α,β-unsaturated aldehydes, yielding the desired allylic alcohol.

Caption: Synthetic pathway to (2E)-2-Ethyl-2-hexen-1-ol.

Exemplary Laboratory Protocol: Chemoselective Reduction

This protocol is a representative methodology based on the chemoselective reduction of α,β-unsaturated aldehydes using nickel boride.

-

System Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon), dissolve the substrate, 2-ethyl-2-hexenal (1.0 eq), in a methanol-water solvent system (e.g., 9:1 v/v).

-

Reagent Addition: To this stirred solution, add nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1.5 eq) and allow it to dissolve completely.

-

Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15-20 minutes. The addition is exothermic and will cause vigorous hydrogen evolution and the formation of a black precipitate of nickel boride.

-

Causality: The in situ generation of finely divided, highly active nickel boride is crucial. Performing the reaction at reduced temperature and with slow addition of NaBH₄ helps to control the reaction rate and favors the selective 1,2-reduction of the aldehyde over the 1,4-conjugate reduction of the alkene.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, carefully quench the reaction by adding dilute hydrochloric acid to dissolve the excess nickel boride. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product via flash column chromatography on silica gel to yield pure 2-ethyl-2-hexen-1-ol.

Part 3: Chemical Reactivity and Key Reactions

The dual functionality of an alcohol and an alkene in an allylic arrangement governs the reactivity of 2-ethyl-2-hexen-1-ol.

Oxidation

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant determines the outcome.

-

To Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) will selectively oxidize the primary alcohol to the corresponding aldehyde, re-forming 2-ethyl-2-hexenal.

-

To Carboxylic Acid: Stronger oxidizing agents can convert the alcohol to 2-ethyl-2-hexenoic acid. Alternatively, catalytic oxidation using oxygen (O₂) or hydrogen peroxide (H₂O₂) with transition-metal catalysts offers a greener approach.

-

Epoxidation: The electron-rich C=C double bond can be epoxidized using peroxy acids like m-CPBA or catalytically with reagents like vanadia-based catalysts and a peroxide source.

Esterification

As a primary alcohol, it readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Due to its allylic nature, specialized methods can be employed for high efficiency and stereochemical control.

-

Mitsunobu Reaction: A highly reliable method for esterifying allylic alcohols involves reaction with a carboxylic acid in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP). This reaction typically proceeds with a clean inversion of stereochemistry if a chiral center were present at the alcohol position.

-

Transition-Metal Catalysis: Modern methods using iridium or palladium catalysts can achieve highly regio- and enantioselective allylic esterification, offering advanced control for complex molecule synthesis.

Caption: Key reaction pathways of (2E)-2-Ethyl-2-hexen-1-ol.

Part 4: Spectroscopic Analysis

While experimental spectra for 2-ethyl-2-hexen-1-ol are not widely published, its structure allows for accurate prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product characterization.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| ¹H NMR (Predicted) | Assignment | ¹³C NMR (Predicted) | Assignment |

|---|---|---|---|

| ~5.4-5.6 ppm (t) | Vinylic H (-CH=) | ~140-142 ppm | Quaternary Alkene C (-C(Et)=) |

| ~4.0-4.2 ppm (s) | Methylene H (-CH₂OH) | ~123-125 ppm | Vinylic CH (-CH=) |

| ~2.0-2.2 ppm (q) | Allylic H (-CH₂-CH₃) | ~67-69 ppm | Methylene C (-CH₂OH) |

| ~1.9-2.1 ppm (q) | Allylic H (-CH₂-CH₂CH₃) | ~29-31 ppm | Allylic C (-CH₂-CH₂CH₃) |

| ~1.3-1.5 ppm (sextet) | Methylene H (-CH₂-CH₃) | ~22-24 ppm | Methylene C (-CH₂-CH₃) |

| ~1.5-2.5 ppm (br s) | Hydroxyl H (-OH) | ~21-23 ppm | Allylic C (-CH₂-CH₃) |

| ~0.9-1.1 ppm (t) | Methyl H (-CH₂-CH₃) | ~13-15 ppm | Methyl C (-CH₂-CH₃) |

| ~0.8-1.0 ppm (t) | Methyl H (-CH₂-CH₃) | ~12-14 ppm | Methyl C (-CH₂-CH₃) |

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3200-3500 (broad) | O-H | Alcohol hydroxyl stretch |

| 3010-3050 (medium) | =C-H | Vinylic C-H stretch |

| 2850-2960 (strong) | C-H | Aliphatic C-H stretch |

| 1665-1680 (weak) | C=C | Alkene C=C stretch (tetrasubstituted) |

| 1000-1080 (strong) | C-O | Primary alcohol C-O stretch |

Mass Spectrometry: Electron ionization mass spectra are available through databases such as the NIST WebBook. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 128, with characteristic fragmentation patterns including the loss of water (M-18) and cleavage of the alkyl chains.

Part 5: Applications and Uses

The primary application of 2-ethyl-2-hexen-1-ol is as a reactive intermediate in organic synthesis. Its defined structure makes it a useful building block for more complex molecules.

-

Fine Chemicals: It serves as a precursor in the synthesis of natural products and other complex targets. For instance, it has been noted as an intermediate in the synthesis of (±)-Stemonamine and (±)-Cephalotaxine.

-

Fragrance and Flavors: While less common than other C8 alcohols, its structure suggests potential use in the fragrance and flavor industry to create unique scent and taste profiles.

-

Polymer Chemistry: It can be used in the formulation of specific polymers, where the allylic group could be used for cross-linking or further functionalization.

Part 6: Safety and Handling

Proper handling of 2-ethyl-2-hexen-1-ol is essential for laboratory safety. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 5: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram(s) | GHS02: FlameGHS07: Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves

Introduction: Situating 2-Ethyl-2-hexen-1-ol in Synthetic Chemistry

An In-Depth Technical Guide to 2-Ethyl-2-hexen-1-ol (CAS: 50639-00-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

2-Ethyl-2-hexen-1-ol (CAS 50639-00-4) is a branched-chain unsaturated alcohol that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a primary alcohol adjacent to a trisubstituted alkene, offers a unique combination of reactive sites for further chemical transformations. This guide provides a comprehensive technical overview of its properties, a field-proven synthesis protocol, robust analytical validation methods, and critical safety considerations. Unlike its saturated analogue, 2-ethylhexanol, which is produced on a massive scale for applications like plasticizers, 2-ethyl-2-hexen-1-ol is more of a specialty intermediate, valued for its utility in constructing complex molecular architectures.[1][2][3] Its applications are found in the synthesis of fine chemicals, including reagents for advanced catalytic reactions and potential precursors for natural product synthesis.[1]

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is a prerequisite for its effective use in any experimental design. 2-Ethyl-2-hexen-1-ol is a colorless liquid with a characteristic odor, exhibiting limited solubility in water but good solubility in common organic solvents, as is typical for an eight-carbon alcohol.[1]

Table 1: Key Properties of 2-Ethyl-2-hexen-1-ol

| Property | Value | Source(s) |

| CAS Number | 50639-00-4 | [4][5] |

| Molecular Formula | C₈H₁₆O | [1][4][6] |

| Molecular Weight | 128.21 g/mol | [4][7] |

| Appearance | Colorless Liquid | [1] |

| IUPAC Name | (2E)-2-ethylhex-2-en-1-ol | [7] |

| InChI Key | JSRFYJBJQPGAAA-SOFGYWHQSA-N | [4] |

| Purity (Typical) | 95-98% | [1][6] |

| Storage | Room temperature, sealed in dry conditions |

Below is the chemical structure of 2-Ethyl-2-hexen-1-ol, illustrating the (E)-configuration which is typically the more stable and common isomer.

Caption: Chemical structure of (E)-2-Ethyl-2-hexen-1-ol.

Synthesis Protocol: Aldol Condensation and Selective Reduction

The most direct and industrially relevant pathway to 2-ethyl-2-hexen-1-ol proceeds from n-butanal via a two-step sequence: a base-catalyzed aldol condensation followed by a selective reduction.[8][9][10] This approach is efficient due to the low cost and high availability of the n-butanal starting material.

Causality of Experimental Design:

-

Aldol Condensation: The first step involves the self-condensation of two n-butanal molecules. A strong base (e.g., NaOH) is used to deprotonate the α-carbon of one butanal molecule, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second butanal molecule. The subsequent dehydration of the aldol addition product is rapid under heated conditions, yielding the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[11]

-

Selective Reduction: The critical second step is the chemoselective reduction of the aldehyde functional group to a primary alcohol without reducing the carbon-carbon double bond. A mild hydride reducing agent, such as sodium borohydride (NaBH₄), is ideal for this transformation. More powerful reagents like lithium aluminum hydride (LiAlH₄) could risk over-reduction of the alkene. The choice of NaBH₄ provides a self-validating system where the desired product is the major outcome due to a significant difference in reactivity between the aldehyde and the alkene.

Caption: Synthesis workflow from n-butanal to 2-Ethyl-2-hexen-1-ol.

Step-by-Step Laboratory Methodology

PART A: Synthesis of 2-Ethyl-2-hexenal

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with 100 mL of water and 10 g of sodium hydroxide pellets. Stir until fully dissolved.

-

Addition: Slowly add 144 g (2.0 mol) of n-butanal to the stirred NaOH solution via the dropping funnel over a period of 60 minutes. Maintain the reaction temperature below 25°C using an ice bath. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 80-90°C for 2-3 hours. The mixture will separate into two layers.

-

Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and discard the lower aqueous layer. Wash the organic layer twice with 50 mL of water, then once with 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-ethyl-2-hexenal.

PART B: Reduction to 2-Ethyl-2-hexen-1-ol

-

Setup: In a 1 L flask, dissolve the crude 2-ethyl-2-hexenal (approx. 126 g, 1.0 mol) in 300 mL of ethanol. Cool the solution to 0-5°C in an ice bath.

-

Reduction: In a separate beaker, prepare a solution of 28 g (0.74 mol) of sodium borohydride (NaBH₄) in 150 mL of ethanol. Add this solution slowly to the stirred aldehyde solution, maintaining the temperature below 10°C.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours after the addition is complete.

-

Quenching & Workup: Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3) and effervescence ceases. Remove the ethanol under reduced pressure. Add 200 mL of diethyl ether and 200 mL of water. Separate the layers.

-

Extraction: Extract the aqueous layer twice more with 100 mL portions of diethyl ether.

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure 2-ethyl-2-hexen-1-ol.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized product is paramount. A combination of Gas Chromatography (GC) and Mass Spectrometry (MS) provides a robust and self-validating method for this purpose.[4][12]

-

Gas Chromatography (GC): This technique separates the components of the sample based on their volatility and interaction with the stationary phase of the column. For 2-ethyl-2-hexen-1-ol, a non-polar column is typically used. The retention time is a characteristic property, and the peak area allows for the quantification of purity.[12]

-

Mass Spectrometry (MS): Coupled with GC, MS bombards the eluted compounds with electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner.[4] The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification. The molecular ion peak (M⁺) confirms the molecular weight.

Caption: Standard GC-MS workflow for product validation.

Table 2: Expected Analytical Data

| Analysis Technique | Expected Result | Source(s) |

| GC Retention Index | ~1051 (Standard non-polar column) | [12] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 128. Key Fragments: m/z 97, 81, 69, 55, 41. | [4][7][13] |

Applications in Synthesis

While not a bulk chemical, 2-ethyl-2-hexen-1-ol is a strategic intermediate. Its bifunctional nature (alkene and alcohol) allows for a wide range of subsequent reactions.

-

Intermediate for Reagents: It is used as a precursor in the synthesis of 2-(Chloromethyl)-1-butene, a reagent employed in palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions.[1]

-

Potential in Natural Product Synthesis: It has been noted as a potential building block in the synthesis of complex natural products such as (±)-Stemonamine and (±)-Cephalotaxine.[1]

-

Fragrance and Polymers: The structural motif is relevant to the fragrance and flavor industries, and it can serve as a monomer or additive in polymer formulations.[1]

Safety & Handling: A Researcher's Obligation

As with any chemical reagent, a thorough understanding of its hazards is essential for safe laboratory practice. 2-Ethyl-2-hexen-1-ol is classified as a flammable liquid and can cause skin, eye, and respiratory irritation. The related compound 2-ethylhexanol shares similar hazard profiles.[14][15][16]

GHS Hazard Information (based on supplier data):

-

Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Mandatory Safety Protocols:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[15][17]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[14]

-

Handling: Keep away from heat, sparks, and open flames.[14][15] Ground all equipment to prevent static discharge.[17] Avoid breathing vapors.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[14][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[14]

-

References

-

2-Hexen-1-ol, 2-ethyl-. NIST Chemistry WebBook, SRD 69. [Link]

-

2-Hexen-1-ol, 2-ethyl-. SpectraBase. [Link]

-

Product Spotlight: 2-Ethylhexanol. Berryman Chemical. [Link]

-

2-ETHYLHEXANOL Safety Data Sheet. Chemical Distribution Solutions. [Link]

-

2-ETHYLHEXANOL Safety data sheet. BASF. [Link]

-

SIBUR-KHIMPROM CJSC SAFETY DATA SHEET 2-ETHYLHEXAN-1-OL. Sibur. [Link]

-

Safety Data Sheet: 2-Ethylhexanol. Carl ROTH. [Link]

-

2-ethylhex-2-enol — Chemical Substance Information. NextSDS. [Link]

-

How would you synthesize 2-ethylhex-2-en-1-ol from butanal?. Homework.Study.com. [Link]

-

2-Ethylhex-2-enol. PubChem. [Link]

-

Gas Chromatography data for 2-Hexen-1-ol, 2-ethyl-. NIST Chemistry WebBook, SRD 69. [Link]

-

MATERIAL SAFETY DATA SHEET 2-ETHYL-1-HEXANOL. LGE. [Link]

-

Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Royal Society of Chemistry. [Link]

-

2-Ethylhexanol. Wikipedia. [Link]

-

Nomination Background: 2-Ethyl-2-hexenal (CASRN: 645-62-5). National Toxicology Program (NTP). [Link]

- Production of 2-ethylhexanol-(1) by hydrogenation of 2-ethylhexen-(2)-al-(1).

-

Cas 38384-38-2,2-Hexen-1-ol, 2-ethyl-, (E). LookChem. [Link]

-

Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Semantic Scholar. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. berrymanchemical.com [berrymanchemical.com]

- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 4. 2-Hexen-1-ol, 2-ethyl- [webbook.nist.gov]

- 5. nextsds.com [nextsds.com]

- 6. 2-Ethyl-2-Hexen-1-Ol 95% | CAS: 50639-00-4 | AChemBlock [achemblock.com]

- 7. 2-Ethylhex-2-enol | C8H16O | CID 5362614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. 2-Hexen-1-ol, 2-ethyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. chemicalds.com [chemicalds.com]

- 15. download.basf.com [download.basf.com]

- 16. carlroth.com [carlroth.com]

- 17. sibur-int.com [sibur-int.com]

"2-Hexen-1-ol, 2-ethyl-" molecular weight and formula

An In-Depth Technical Guide to 2-Ethyl-2-hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Hexen-1-ol, 2-ethyl-, a versatile C8 unsaturated alcohol. We will delve into its fundamental chemical and physical properties, explore its synthesis pathways, and discuss its characterization through modern analytical techniques. Furthermore, this document highlights its current and potential applications, particularly as a key intermediate in organic synthesis and its relevance to the fragrance, polymer, and pharmaceutical industries. The guide is structured to provide both foundational knowledge and practical insights for professionals engaged in research and development.

Core Chemical and Physical Properties

2-Ethyl-2-hexen-1-ol is an organic compound classified as a branched, unsaturated primary alcohol.[1] Its structure, featuring a hydroxyl group and a C=C double bond, imparts a unique reactivity profile that makes it a valuable building block in chemical synthesis.[1][2] The compound is typically a colorless liquid at room temperature with a characteristic odor.[1] It demonstrates good solubility in organic solvents, with limited solubility in water, a common trait for alcohols with a larger carbon chain.[1]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1][3][4][5] |

| Molecular Weight | 128.2120 g/mol | [3][4] |

| 128.21 g/mol | [5][6] | |

| IUPAC Name | (2E)-2-ethylhex-2-en-1-ol | [6] |

| Synonyms | 2-Ethyl-2-hexen-1-ol, 2-ethylhex-2-enol | [1][3][4][5] |

| CAS Registry Number | 50639-00-4 | [3][4] |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| Topological Polar Surface Area | 20.2 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 4 | [6] |

Synthesis and Manufacturing

The primary industrial synthesis of 2-ethyl-2-hexen-1-ol originates from n-butyraldehyde. The process is a classic example of aldol condensation followed by a reduction step. This pathway is efficient and utilizes readily available petrochemical feedstocks.

Aldol Condensation of n-Butyraldehyde

The synthesis begins with the base-catalyzed self-condensation of n-butyraldehyde. This reaction forms the key intermediate, 2-ethyl-2-hexenal. The process involves the formation of an enolate, a nucleophilic addition, and subsequent dehydration.[2] The reaction is typically carried out using catalysts like sodium hydroxide (NaOH) at elevated temperatures.[2] More advanced methods employ solid base catalysts in fixed-bed reactors to improve efficiency and reduce waste.[7]

Hydrogenation to 2-Ethyl-2-hexen-1-ol

The intermediate aldehyde, 2-ethyl-2-hexenal, is then selectively reduced to the corresponding alcohol, 2-ethyl-2-hexen-1-ol. This hydrogenation step must be carefully controlled to reduce the aldehyde group without saturating the carbon-carbon double bond.

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis workflow for 2-Ethyl-2-hexen-1-ol from n-butyraldehyde.

Analytical Characterization

Accurate characterization of 2-ethyl-2-hexen-1-ol is crucial for quality control and research applications. The primary analytical techniques employed are mass spectrometry (MS) and gas chromatography (GC).

-

Mass Spectrometry (Electron Ionization): GC-MS is a powerful tool for identifying and quantifying the compound. The electron ionization (EI) mass spectrum of 2-ethyl-2-hexen-1-ol is available in the NIST WebBook, providing a reference for its fragmentation pattern.[3][4]

-

Gas Chromatography: GC is used to determine the purity of the compound and to separate it from isomers or reaction byproducts. Kovats retention indices are available for both polar and non-polar GC columns, aiding in method development.[3][6] For instance, the Kovats retention index on a standard non-polar column is approximately 1051, while on a standard polar column, it is 1518.[6]

Applications in Research and Industry

2-Ethyl-2-hexen-1-ol's bifunctional nature (containing both a double bond and a hydroxyl group) makes it a versatile intermediate in various chemical syntheses.[1][2]

-

Organic Synthesis: It serves as a precursor for a range of other chemicals.[1] For example, it is an intermediate in the synthesis of 2-(Chloromethyl)-1-butene, a reagent used in palladium(II)-catalyzed intramolecular tandem aminoalkylation reactions.[1] It has also been used in the synthesis of complex natural products like (±)-Stemonamine and (±)-Cephalotaxine.[1] The compound can readily undergo reactions such as dehydration and oxidation to yield different functionalized molecules.[1]

-

Fragrance and Flavor Industry: Like many C6-C10 alcohols, it may have applications in the formulation of fragrances and flavors.[1][2]

-

Polymer Science: It can be used in the formulation of certain polymers, where the hydroxyl group can be esterified or the double bond can participate in polymerization reactions.[1]

The diagram below illustrates the relationship between the core compound and its key application areas.

Caption: Key application areas stemming from 2-Ethyl-2-hexen-1-ol.

Experimental Protocol: Synthesis and Purification

This section provides a representative, step-by-step protocol for the synthesis of 2-ethyl-2-hexen-1-ol from n-butyraldehyde. Note: This is an illustrative protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Objective: To synthesize 2-ethyl-2-hexen-1-ol via a two-step process.

Part A: Synthesis of 2-Ethyl-2-hexenal

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Charge the flask with an aqueous solution of sodium hydroxide (e.g., 2.5 M).

-

Reaction: While stirring vigorously, add n-butyraldehyde dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature between 80-100°C.

-

Reflux: After the addition is complete, heat the mixture under reflux for 1-2 hours to drive the dehydration and complete the condensation.

-

Workup: Cool the reaction mixture. The product will form an organic layer. Separate the layers using a separatory funnel. Wash the organic layer with water and then with a saturated brine solution.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and purify the crude 2-ethyl-2-hexenal by vacuum distillation.

Part B: Reduction to 2-Ethyl-2-hexen-1-ol

-

Setup: In a separate flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the purified 2-ethyl-2-hexenal in a suitable solvent like ethanol.

-

Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

-

Quenching: After the reaction is complete (monitored by TLC or GC), slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Extract the product into an organic solvent like diethyl ether.

-

Washing & Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

-

Final Purification: Remove the solvent under reduced pressure. The resulting crude alcohol can be further purified by vacuum distillation or column chromatography to yield pure 2-ethyl-2-hexen-1-ol.

Safety and Handling

As with all chemical reagents, 2-ethyl-2-hexen-1-ol should be handled with appropriate care in a well-ventilated laboratory fume hood. Based on GHS information, it is considered a flammable liquid and vapor that causes skin and serious eye irritation.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Hexen-1-ol, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Hexen-1-ol, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hexen-1-ol, 2-ethyl-. Retrieved from [Link]

-

LookChem. (n.d.). 2-Ethylhexan-1-ol. Retrieved from [Link]

-

Berryman Chemical. (n.d.). Product Spotlight: 2-Ethylhexanol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 38384-38-2,2-Hexen-1-ol, 2-ethyl-, (E)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylhex-2-enol. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Green Chemistry. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ETHYLHEXANOL. Retrieved from [Link]

-

Study.com. (n.d.). How would you synthesize 2-ethylhex-2-en-1-ol from butanal?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylhexanol. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2014). CN103864587A - Method for synthesizing 2-ethyl-2-hexenal.

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. evitachem.com [evitachem.com]

- 3. 2-Hexen-1-ol, 2-ethyl- [webbook.nist.gov]

- 4. 2-Hexen-1-ol, 2-ethyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Ethylhex-2-enol | C8H16O | CID 5362614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103864587A - Method for synthesizing 2-ethyl-2-hexenal - Google Patents [patents.google.com]

Navigating the Physicochemical Landscape of 2-Hexen-1-ol, 2-ethyl-: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the boiling point and density of 2-Hexen-1-ol, 2-ethyl- (CAS No. 50639-00-4), a branched-chain unsaturated alcohol. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. By presenting data from a close structural analog, 2-ethyl-1-hexanol, and detailing robust experimental methodologies for the precise determination of these fundamental physicochemical properties, this guide equips scientists with the necessary tools and theoretical understanding to work with this and similar compounds. The protocols described herein are designed to ensure self-validating and reproducible results, upholding the highest standards of scientific integrity.

Introduction: The Challenge of Undefined Properties

2-Hexen-1-ol, 2-ethyl- is an organic compound with potential applications in various fields, including as a synthetic intermediate. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its handling, purification, and application in research and development. However, a comprehensive search of established chemical databases reveals a notable absence of experimentally determined values for these critical parameters.

This guide directly addresses this information gap. By providing detailed, validated protocols for the experimental determination of boiling point and density, we empower researchers to characterize this and other novel compounds with confidence. Furthermore, we present the known properties of a structurally similar saturated analog, 2-ethyl-1-hexanol, to offer a scientifically grounded point of reference.

Physicochemical Properties: Bridging the Data Gap

Reference Data from a Structural Analog: 2-Ethyl-1-hexanol

A close structural analog to the compound of interest is 2-ethyl-1-hexanol (CAS No. 104-76-7), which differs by the presence of a double bond in the hexene chain. The properties of this well-characterized compound can provide a useful baseline.

| Property | Value | Conditions |

| Boiling Point | 183-186 °C | at 760 mmHg |

| Density | 0.832 - 0.833 g/mL | at 20 °C |

It is crucial to note that the presence of a double bond in 2-Hexen-1-ol, 2-ethyl- will influence its intermolecular forces and molecular packing, likely resulting in slight deviations from the values observed for its saturated counterpart.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1][2][3] For pure substances, this is a characteristic physical constant. The following section details a robust method for its determination.

Principle of Measurement: Distillation Method

Simple distillation is a fundamental and reliable technique for determining the boiling point of a liquid.[4][5][6] This method involves heating the liquid to its boiling point, allowing the vapor to rise and come into contact with a thermometer, and then condensing the vapor back into a liquid. The temperature at which the liquid and vapor are in equilibrium is the boiling point.

Experimental Protocol: Boiling Point Determination by Simple Distillation

This protocol is based on the principles outlined in standard methods such as ASTM D1078 for the distillation range of volatile organic liquids.[7][8][9][10][11]

Materials:

-

Round-bottom flask

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Calibrated thermometer

-

Boiling chips

-

Clamps and stands

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all joints are securely clamped.

-

Sample Preparation: Place a measured volume of 2-Hexen-1-ol, 2-ethyl- into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: Begin gentle heating of the flask.

-

Observation: Observe the liquid as it begins to boil and the vapor rises. Note the temperature at which the first drop of condensate falls from the condenser into the receiving flask.

-

Data Recording: Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation. Record this stable temperature as the boiling point.

-

Completion: Stop heating before the flask boils to dryness.

Workflow for Boiling Point Determination

Caption: Workflow for determining the density of a liquid using a digital density meter.

Conclusion

While experimental data for the boiling point and density of 2-Hexen-1-ol, 2-ethyl- remain to be formally documented in the scientific literature, this guide provides the necessary framework for their determination. By leveraging data from the structural analog 2-ethyl-1-hexanol and adhering to the detailed experimental protocols for boiling point and density measurement, researchers can confidently and accurately characterize this compound. The methodologies outlined are rooted in established scientific principles and standard practices, ensuring the generation of reliable and publishable data.

References

-

INCHEM. (n.d.). ICSC 0890 - 2-ETHYLHEXANOL. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

ASTM International. (2026). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

The Open University. (n.d.). Determination of the density of liquids. Retrieved from [Link]

-

American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

Sources

- 1. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vernier.com [vernier.com]

- 6. m.youtube.com [m.youtube.com]

- 7. D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids [store.astm.org]

- 10. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 11. D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids [store.astm.org]

A Technical Guide to the Solubility of 2-Ethyl-2-Hexen-1-Ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-ethyl-2-hexen-1-ol in common organic solvents. Recognizing the scarcity of specific quantitative solubility data in publicly available literature, this document emphasizes a predictive theoretical framework based on Hansen Solubility Parameters (HSP) and provides a robust, step-by-step experimental protocol for determining miscibility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solvent-solute interactions to inform formulation, synthesis, and purification processes.

Introduction: The Principle of "Like Dissolves Like" Quantified

The adage "like dissolves like" is a foundational principle in chemistry, governing the solubility of substances. For a solute to dissolve in a solvent, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the cohesive forces within the pure solute and pure solvent. This interaction is dictated by the molecular structure and polarity of the involved substances.

While this principle provides a qualitative understanding, a more quantitative prediction of solubility is often required in research and industrial applications. The Hansen Solubility Parameter (HSP) model offers a powerful method for this purpose. The HSP model decomposes the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned a point in a three-dimensional "Hansen space" defined by these parameters. The closer two points are in this space, the more likely the substances are to be miscible.[1][2][3]

Physicochemical Profile of 2-Ethyl-2-Hexen-1-Ol

2-Ethyl-2-hexen-1-ol (CAS No: 50639-00-4) is a branched, unsaturated alcohol.[4] Its structure, featuring a C8 carbon backbone, a hydroxyl group (-OH), and a carbon-carbon double bond, dictates its solubility characteristics. The hydroxyl group allows for hydrogen bonding, while the alkyl chain contributes to its non-polar character.

Due to the limited availability of specific experimental data for 2-ethyl-2-hexen-1-ol, this guide will utilize its saturated analog, 2-ethylhexanol, as a proxy for its Hansen Solubility Parameters. The structural similarity between these two molecules makes 2-ethylhexanol a reliable reference for predicting the solubility behavior of 2-ethyl-2-hexen-1-ol.

Table 1: Physicochemical Properties of 2-Ethyl-2-Hexen-1-Ol and its Saturated Analog, 2-Ethylhexanol

| Property | 2-Ethyl-2-Hexen-1-Ol | 2-Ethylhexanol (Proxy) |

| Molecular Formula | C8H16O | C8H18O |

| Molecular Weight | 128.21 g/mol | 130.23 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Hansen Solubility Parameters | Data not available | δD: 15.9, δP: 3.3, δH: 11.9 (MPa^0.5) |

Predictive Solubility Assessment Using Hansen Solubility Parameters

The miscibility of 2-ethyl-2-hexen-1-ol in various organic solvents can be predicted by calculating the Hansen Solubility Parameter distance (Ra) between the solute (using 2-ethylhexanol as a proxy) and the solvent. The formula for calculating Ra is:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of miscibility. Generally, an Ra value of less than 7.0 suggests good solubility or miscibility.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Miscibility with 2-Ethyl-2-Hexen-1-Ol

| Solvent | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | Ra (Predicted) | Predicted Miscibility |

| 2-Ethylhexanol (Proxy) | 15.9 | 3.3 | 11.9 | - | - |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.8 | Likely Miscible |

| Methanol | 15.1 | 12.3 | 22.3 | 13.9 | Likely Miscible (borderline) |

| Acetone | 15.5 | 10.4 | 7.0 | 9.0 | Likely Miscible |

| Toluene | 18.0 | 1.4 | 2.0 | 10.4 | Likely Soluble |

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.5 | Likely Soluble (less than polar solvents) |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.1 | Likely Miscible |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.2 | Likely Miscible |

Disclaimer: These are predicted values based on a proxy compound. Experimental verification is highly recommended.

Experimental Protocol for Qualitative Miscibility Determination

This protocol provides a standardized method for the visual, qualitative assessment of the miscibility of 2-ethyl-2-hexen-1-ol with various organic solvents.

Materials and Equipment

-

2-Ethyl-2-hexen-1-ol

-

Test Solvents (e.g., ethanol, methanol, acetone, toluene, n-hexane)

-

Glass test tubes with stoppers or caps

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

-

Proper Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Workflow

Caption: Experimental workflow for qualitative miscibility testing.

Interpretation of Results

-

Miscible: A single, clear, homogeneous phase is observed. There is no visible interface between the two liquids.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time. Two distinct layers may form, but the volume of each layer will have changed from the initial 2 mL.

-

Immiscible: Two distinct, clear layers are observed. The interface between the layers is sharp.

Logical Framework for Solubility Assessment

The determination of solubility for a compound like 2-ethyl-2-hexen-1-ol in a novel solvent system should follow a logical progression, beginning with theoretical prediction and culminating in experimental verification.

Caption: Logical workflow for solubility assessment.

Conclusion

Based on the theoretical framework of Hansen Solubility Parameters and the known properties of its structural analog, 2-ethyl-2-hexen-1-ol is predicted to be miscible with a wide range of common polar organic solvents such as ethanol, acetone, and ethyl acetate. Its solubility in non-polar solvents like hexane is expected to be lower but still significant. This guide provides both a strong predictive tool and a practical experimental method for researchers to confidently assess the solubility of 2-ethyl-2-hexen-1-ol in their specific solvent systems, thereby accelerating research and development in formulations and synthetic chemistry.

References

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

- DuPont. (n.d.). Hansen Solubility Parameter System. Retrieved from a PDF available through various online sources.

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Ethyl-2-hexen-1-ol: A Technical Guide

Introduction

2-Ethyl-2-hexen-1-ol (CAS No: 50639-00-4, Molecular Formula: C₈H₁₆O) is an allylic alcohol with applications in organic synthesis, potentially serving as an intermediate in the fragrance and flavor industries, as well as in the formulation of certain polymers.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural confirmation, purity assessment, and to inform reaction monitoring. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-ethyl-2-hexen-1-ol. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures and established spectral databases.

Molecular Structure and Spectroscopic Overview

The structure of 2-ethyl-2-hexen-1-ol presents several key features that give rise to characteristic spectroscopic signals. As an allylic alcohol, it contains a hydroxyl (-OH) group attached to a carbon adjacent to a carbon-carbon double bond. This arrangement influences the electronic environment of nearby atoms, leading to predictable shifts in NMR and specific vibrational modes in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-ethyl-2-hexen-1-ol, both ¹H and ¹³C NMR provide diagnostic information for structural verification.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like 2-ethyl-2-hexen-1-ol is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-ethyl-2-hexen-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of CDCl₃ is common for non-polar to moderately polar organic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for acquiring the spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| a (CH ₃-CH₂-C=) | ~1.05 | Triplet (t) | 3H |

| b (-CH₂-CH ₃) | ~0.90 | Triplet (t) | 3H |

| c (-CH ₂-CH₃) | ~1.40 | Sextet | 2H |

| d (CH ₂-CH₂-C=) | ~2.05 | Quartet (q) | 2H |

| e (=C-CH ₂-OH) | ~4.15 | Singlet (s) | 2H |

| f (=CH -CH₂-) | ~5.60 | Triplet (t) | 1H |

| g (-OH ) | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | 1H |

Causality Behind Predicted Chemical Shifts:

-

Alkyl Protons (a, b, c, d): The protons on the n-propyl and ethyl groups are in the typical alkyl region (0.9-2.1 ppm). The protons at position d are allylic to the double bond, which deshields them, causing a downfield shift to around 2.05 ppm.[6]

-

Methylene Protons Adjacent to Oxygen (e): The -CH₂- protons directly attached to the hydroxyl group are significantly deshielded by the electronegative oxygen atom, resulting in a downfield shift to approximately 4.15 ppm.

-

Vinylic Proton (f): The proton directly attached to the double bond is in a highly deshielded environment and is expected to appear in the range of 5.0-6.5 ppm.

-

Hydroxyl Proton (g): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[6] It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| 1 (-C H₂OH) | ~65-70 |

| 2 (=C (CH₂CH₃)-) | ~140-145 |

| 3 (=-C H-) | ~125-130 |

| 4 (-C H₂-CH₂CH₃) | ~30-35 |

| 5 (-C H₂-CH₃) | ~20-25 |

| 6 (-C H₃) | ~13-15 |

| 7 (=C-C H₂CH₃) | ~23-28 |

| 8 (=C-CH₂C H₃) | ~12-14 |

Causality Behind Predicted Chemical Shifts:

-

Alkene Carbons (2, 3): The sp²-hybridized carbons of the double bond appear in the downfield region, typically between 120-150 ppm.[7][8] The substituted carbon at position 2 will be further downfield than the carbon at position 3.

-

Carbon Adjacent to Oxygen (1): The carbon atom bonded to the electronegative oxygen of the hydroxyl group is deshielded and appears in the 60-80 ppm range.[7][8]

-

Alkyl Carbons (4, 5, 6, 7, 8): The remaining sp³-hybridized carbons of the ethyl and propyl groups appear in the upfield region of the spectrum (10-40 ppm).[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining the IR spectrum of a liquid sample.

-

Instrument Preparation: Ensure the ATR crystal is clean. Obtain a background spectrum of the clean, empty crystal.

-

Sample Application: Place a single drop of 2-ethyl-2-hexen-1-ol directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted IR Spectral Data

The IR spectrum of 2-ethyl-2-hexen-1-ol is expected to show the following characteristic absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| C=C Stretch | ~1670 | Medium-Weak |

| C-O Stretch | 1050-1260 | Strong |

Interpretation of Key IR Peaks:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[11][12][13]

-

C-H Stretches: The absorptions between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.

-

C=C Stretch: The carbon-carbon double bond stretch for a substituted alkene is expected to appear around 1670 cm⁻¹. The intensity of this peak can be variable.[14]

-

C-O Stretch: A strong absorption band in the fingerprint region, between 1050-1260 cm⁻¹, corresponds to the C-O single bond stretching vibration.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like 2-ethyl-2-hexen-1-ol.

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the diluted sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program is optimized to separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectral Data

The mass spectrum of 2-ethyl-2-hexen-1-ol has been reported in several databases.[15][16][17][18][19] The molecular ion peak ([M]⁺) is expected at m/z = 128, corresponding to the molecular weight of C₈H₁₆O.

Key Fragmentation Pathways:

Alcohols undergo characteristic fragmentation in the mass spectrometer. For 2-ethyl-2-hexen-1-ol, the following fragmentation patterns are expected:

-

Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at m/z = 110.[12][20][21]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a favorable process. For 2-ethyl-2-hexen-1-ol, this would involve the loss of the C₇H₁₃ radical, leading to a resonance-stabilized fragment [CH₂OH]⁺ at m/z = 31 . This is a very common and diagnostic fragment for primary alcohols.[20][21]

-

Allylic Cleavage: The presence of the double bond allows for allylic cleavage. Loss of a propyl radical (-C₃H₇) would lead to a fragment at m/z = 85 . Loss of an ethyl radical (-C₂H₅) would result in a fragment at m/z = 99 .[22][23]

The NIST WebBook of Chemistry provides access to the mass spectrum of 2-Hexen-1-ol, 2-ethyl-.[17][18] A visual representation of the fragmentation can be seen in the diagram below.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of 2-ethyl-2-hexen-1-ol with ¹H NMR proton assignments.

Mass Spectrometry Fragmentation Workflow

Caption: Key fragmentation pathways for 2-ethyl-2-hexen-1-ol in mass spectrometry.

Conclusion

The spectroscopic data, both experimental and predicted, provide a comprehensive and self-validating profile for 2-ethyl-2-hexen-1-ol. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structural confirmation. The characteristic signals, including the allylic and hydroxyl-adjacent protons and carbons in NMR, the broad O-H stretch in IR, and the diagnostic fragmentation patterns in MS, serve as reliable fingerprints for the identification and characterization of this compound in various research and development settings.

References

-

Wiley. 2-Hexen-1-ol, 2-ethyl-. SpectraBase. [Link]

-

PubChem. 2-Ethylhexanol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Ethylhex-2-enol. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. 2-Hexen-1-ol, 2-ethyl-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubChemLite. 2-ethyl-2-hexenol (C8H16O). [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Oregon State University. Carbon NMR Chemical Shifts. [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shifts. [Link]

-

Vidya-mitra. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

-

Clark, C. D. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

SpectraBase. Allylalcohol - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Calgary. IR: alcohols. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

JoVE. Video: Mass Spectrometry: Alkene Fragmentation. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]

-

FooDB. Showing Compound (E)-2-Hexen-1-ol (FDB008090). [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

National Institute of Standards and Technology. 2-Hexen-1-ol, 2-ethyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 2-Hexen-1-ol, 2-ethyl-. NIST Chemistry WebBook. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

SpectraBase. 2-Hexen-1-ol, 2-ethyl-. [Link]

Sources

- 1. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 50639-00-4: 2-Ethyl-2-hexen-1-ol | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Allyl alcohol(107-18-6) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Hexen-1-ol, 2-ethyl- [webbook.nist.gov]

- 18. 2-Hexen-1-ol, 2-ethyl- [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 21. whitman.edu [whitman.edu]

- 22. youtube.com [youtube.com]

- 23. jove.com [jove.com]

An In-depth Technical Guide to the Stability and Degradation of 2-Ethyl-2-hexen-1-ol

Introduction

2-Ethyl-2-hexen-1-ol (CAS No. 50639-00-4) is an unsaturated alcohol with a branched carbon chain, presenting both a primary alcohol functional group and a trisubstituted double bond.[1] Its molecular structure, featuring a hydroxyl group in an allylic position, dictates its chemical reactivity and susceptibility to degradation. This guide provides a comprehensive analysis of the stability of 2-ethyl-2-hexen-1-ol, detailing its principal degradation pathways and offering methodologies for its systematic evaluation. This information is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of formulations containing this compound.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's characteristics is paramount to predicting its stability.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Structure | ||

| Synonyms | (2E)-2-ethylhex-2-en-1-ol, 2-Ethylhex-2-enol | [1] |

The presence of the allylic alcohol moiety is the primary determinant of its reactivity. The double bond and the hydroxyl group can act in concert to influence stability, making the molecule susceptible to specific degradation mechanisms.

Predicted Degradation Pathways

While specific degradation studies on 2-ethyl-2-hexen-1-ol are not extensively documented in publicly available literature, its chemical structure allows for the prediction of several key degradation pathways based on the established reactivity of allylic alcohols and related compounds.

Oxidative Degradation

Oxidation is anticipated to be a primary degradation pathway for 2-ethyl-2-hexen-1-ol.

-

Autoxidation: The presence of an allylic hydrogen and the electron-rich double bond makes the molecule susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen.[3] This process is often initiated by light, heat, or the presence of metal ion impurities. The mechanism likely proceeds via the formation of a hydroperoxide intermediate at the allylic carbon, which can then decompose into various degradation products.

-

Enzymatic and Chemical Oxidation: As a primary alcohol, 2-ethyl-2-hexen-1-ol can be readily oxidized to its corresponding aldehyde, 2-ethyl-2-hexenal. This conversion is a common metabolic pathway for olefinic alcohols. This can be catalyzed by enzymes like alcohol dehydrogenase or by various chemical oxidizing agents. Further oxidation of the resulting aldehyde can lead to the formation of 2-ethyl-2-hexenoic acid.

Caption: Predicted oxidative degradation pathways of 2-ethyl-2-hexen-1-ol.

Photodegradation

Unsaturated compounds are often susceptible to photodegradation. The double bond in 2-ethyl-2-hexen-1-ol can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. This can include isomerization of the double bond or free-radical mediated degradation, potentially accelerated by photosensitizers. The atmospheric half-life of the related compound, 2-ethylhexanol, due to reaction with photochemically produced hydroxyl radicals is estimated to be 1.2 days, suggesting that photodegradation could be a relevant pathway for its unsaturated counterpart.[4]

Thermal Degradation

While specific data is lacking for 2-ethyl-2-hexen-1-ol, allylic alcohols can undergo dehydration at elevated temperatures, particularly in the presence of acid or base catalysts, to form dienes. Other thermal decomposition pathways may also exist, leading to fragmentation of the molecule.

Hydrolytic Degradation

As an alcohol, 2-ethyl-2-hexen-1-ol is not expected to undergo hydrolysis under neutral pH conditions. However, under strongly acidic conditions, acid-catalyzed dehydration or rearrangement reactions may occur. Under strongly basic conditions, the potential for oxidation may be enhanced.

Recommended Storage and Handling

Based on the predicted degradation pathways, the following storage and handling procedures are recommended to maintain the stability of 2-ethyl-2-hexen-1-ol:

-

Inert Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.

-

Protection from Light: Containers should be opaque or amber to protect the compound from light-induced degradation.

-

Temperature Control: Storage at controlled, cool temperatures is advisable to minimize the rate of potential thermal degradation and autoxidation.

-

Avoid Contaminants: Contact with strong oxidizing agents, strong acids, and metal salts should be avoided.[4]

Experimental Workflow for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[5]

Caption: Workflow for a forced degradation study of 2-ethyl-2-hexen-1-ol.

Protocol for Forced Degradation

-

Sample Preparation: Prepare a stock solution of 2-ethyl-2-hexen-1-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light.

-

Thermal Degradation: Store the stock solution and solid material at 60°C.

-

Photostability: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sampling and Analysis: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples, including a control sample stored under normal conditions, using a suitable analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose due to its high resolution and ability to identify unknown degradants.

Proposed GC-MS Method

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms), would be a good starting point for method development.

-

Injection: Splitless injection at 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the 2-ethyl-2-hexen-1-ol peak from all degradation product peaks.

Summary of Potential Degradants and Analytical Observations

The following table summarizes the expected outcomes from the forced degradation studies.

| Stress Condition | Expected Degradation | Potential Major Degradant(s) | Analytical Observation |

| Acidic Hydrolysis | Possible dehydration/rearrangement | Isomeric dienes | New peaks in the GC chromatogram with different retention times and mass spectra. |

| Basic Hydrolysis | Minimal degradation expected | - | Minimal change in the parent peak area. |

| Oxidation | Significant degradation | 2-Ethyl-2-hexenal, 2-Ethyl-2-hexenoic acid | Appearance of new peaks corresponding to the aldehyde and acid (or its silylated derivative if derivatization is used for GC analysis). |

| Thermal | Moderate degradation | Dehydration products, fragmentation products | Decrease in the parent peak with the appearance of several smaller peaks. |

| Photolytic | Moderate to significant degradation | Isomers, oxidative products | Complex chromatogram with multiple new peaks. |

Conclusion

2-Ethyl-2-hexen-1-ol, as a primary allylic alcohol, is susceptible to degradation primarily through oxidation, with photodegradation and thermal stress also being significant factors. A thorough understanding of these pathways is essential for the development of stable pharmaceutical formulations. The implementation of systematic forced degradation studies, coupled with a validated stability-indicating analytical method such as GC-MS, is a critical component of ensuring product quality and regulatory compliance. While direct stability data for this specific molecule is limited, the principles of organic chemistry and the data from analogous structures provide a robust framework for its stability assessment.

References

-

SpectraBase. 2-Hexen-1-ol, 2-ethyl-. Available from: [Link]

-

Lancashire Online Knowledge. Unsaturated alcohols category. Available from: [Link]

-

National Toxicology Program. Nomination Background: 2-Ethyl-2-hexenal (CASRN: 645-62-5). Available from: [Link]

-

National Institute of Standards and Technology. 2-Hexen-1-ol, 2-ethyl-. In: NIST Chemistry WebBook. Available from: [Link]

- Szewinska, M., & Dobrzynska, E. (2014). Determination of 2-ethylhexan-1-ol in workplace air. Podstawy i Metody Oceny Srodowiska Pracy, 3(81), 81-90.

-

National Institute of Standards and Technology. Gas Chromatography data for 2-Hexen-1-ol, 2-ethyl-. In: NIST Chemistry WebBook. Available from: [Link]

- Chiavarini, S., et al. (1993). Determination of 2-ethyl-1-hexanol as contaminant in drinking water.

- International Journal of Scientific and Development Research. (2019). Stability indicating study by using different analytical techniques. IJSDR, 4(5).

- Li, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 843681.

-

Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

-

Ontario Ministry of the Environment. (2003). Assessment Report on 2-Ethylhexanol for Developing Ambient Air Quality Objectives. Available from: [Link]

Sources

- 1. CAS 50639-00-4: 2-Ethyl-2-hexen-1-ol | CymitQuimica [cymitquimica.com]

- 2. 2-Hexen-1-ol, 2-ethyl- [webbook.nist.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. open.alberta.ca [open.alberta.ca]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Pivotal Role of 2-Ethyl-2-hexen-1-ol: A Technical Guide for the Synthetic Chemist

Abstract